(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride
CAS No.: 927902-41-8
Cat. No.: VC2717439
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927902-41-8 |
|---|---|
| Molecular Formula | C8H11Cl2NO |
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | (2-chloro-6-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | SZZZCBKVWHFXRN-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)Cl)CN.Cl |
| Canonical SMILES | COC1=C(C(=CC=C1)Cl)CN.Cl |
Introduction
Chemical Identity and Properties
Basic Chemical Information
(2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride is a structurally distinct compound characterized by its unique substituent pattern and salt form. The compound is identified by CAS number 927902-41-8 and features a molecular formula of C8H11Cl2NO with a molecular weight of 208.08 g/mol. The structure consists of a benzene ring with a chloro substituent at position 2, a methoxy group at position 6, and a methanamine group, all present as a hydrochloride salt.
Synthetic Approaches
Reduction of Corresponding Amide
One potential approach involves the reduction of a corresponding amide precursor. This method is supported by research on similar compounds, such as the synthesis of (2-methoxyphenyl)methanamine hydrochloride described in the literature . The general reaction scheme would involve:
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Starting with (2-chloro-6-methoxyphenyl)carboxamide
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Reduction using appropriate reducing agents (possibly HBPin with catalysts)
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Conversion to the hydrochloride salt by treatment with HCl
Grignard Reaction Approach
Another potential synthetic route could involve a Grignard reaction sequence similar to those described for related compounds :
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Preparation of a suitable aryl aldehyde precursor
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Formation of a primary alcohol through nucleophilic addition
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Conversion to an amine through a series of functional group transformations
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Formation of the hydrochloride salt
Salt Formation and Purification
The conversion of the free amine to its hydrochloride salt appears to follow established procedures. Based on methods used for similar compounds, this typically involves:
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Addition of 1.0 M HCl to the concentrated amine
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Addition of diethyl ether to precipitate the salt
This procedure results in a stable hydrochloride salt that can be characterized through various analytical methods.
Analytical Characterization
NMR Spectroscopy
Based on data for similar benzylamine hydrochloride derivatives, the 1H NMR spectrum would likely show:
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Aromatic proton signals in the region of δ 7.0-7.5 ppm
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A singlet for the methoxy group (OCH3) around δ 3.8-3.9 ppm
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A singlet or quartet for the methylene group (CH2NH3+) around δ 3.9-4.0 ppm
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A broad signal for the ammonium protons (NH3+) in the range of δ 8.0-8.6 ppm
The 13C NMR spectrum would be expected to show signals for the aromatic carbons, the methoxy carbon, and the methylene carbon attached to the nitrogen.
Research Challenges and Future Directions
Synthetic Optimization
Current synthetic approaches for benzylamine derivatives often involve multiple steps with varying yields. Future research could focus on developing more efficient and direct synthetic routes to (2-Chloranyl-6-methoxy-phenyl)-methanamine hydrochloride. Potential areas for improvement include:
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Exploration of catalytic methods for direct amination
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Development of one-pot synthesis procedures
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Application of green chemistry principles to reduce environmental impact
Expanded Application Studies
Further research is warranted to explore the full range of potential applications for this compound. This could include:
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Systematic evaluation of reactivity patterns
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Assessment of potential biological activities
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Exploration as a ligand in coordination chemistry
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Investigation as a component in materials science applications
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